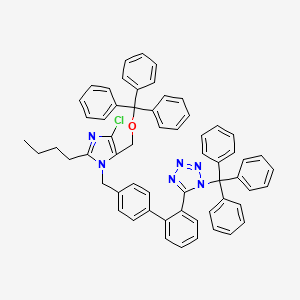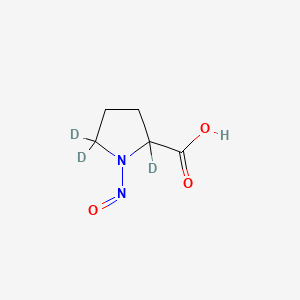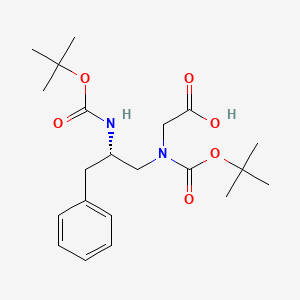
N,O-Ditrityl Losartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Ditrityl Losartan is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The chemical name of this compound is 2-Butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl-4-yl]methyl]-1H-imidazole-5-(trityloxy)methyl ether . This compound is often used as an impurity standard in the pharmaceutical industry for analytical method development and validation .
Preparation Methods
The synthesis of N,O-Ditrityl Losartan involves multiple steps, starting from the key intermediates used in the synthesis of Losartan. The primary synthetic route includes the following steps:
Formation of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: This intermediate is synthesized from valeronitrile and acetyl chloride through a series of reactions.
Coupling with 2-cyano-4’-methyl biphenyl: The intermediate is then coupled with 2-cyano-4’-methyl biphenyl in the presence of a base and a phase transfer catalyst.
Tritylation: The final step involves the tritylation of the hydroxyl group to form this compound.
Chemical Reactions Analysis
N,O-Ditrityl Losartan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the trityl protecting groups.
Substitution: The compound can undergo substitution reactions where the trityl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,O-Ditrityl Losartan is primarily used in scientific research for:
Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods in the pharmaceutical industry.
Pharmacological Studies: The compound is used to study the pharmacokinetics and pharmacodynamics of Losartan and its derivatives.
Proteomics Research: It is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N,O-Ditrityl Losartan is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to vasodilation and a reduction in blood pressure. The trityl groups in this compound serve as protecting groups, which can be removed under specific conditions to release the active Losartan molecule .
Comparison with Similar Compounds
N,O-Ditrityl Losartan can be compared with other derivatives of Losartan, such as:
Losartan Potassium: The active form of Losartan used in clinical settings.
Losartan EP Impurity A: Another impurity standard used in analytical methods.
Losartan EP Impurity B: Similar to this compound but with different protecting groups.
This compound is unique due to its specific trityl protecting groups, which provide stability and allow for controlled release of the active Losartan molecule under specific conditions.
Properties
IUPAC Name |
5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-1-trityltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-64-65-67(58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMTZHFMOPHYPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H51ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)






![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

